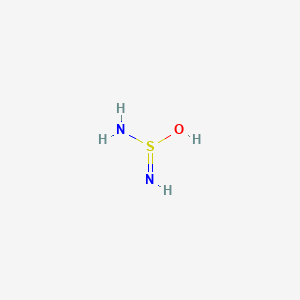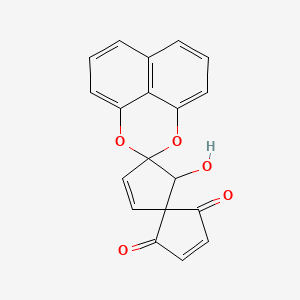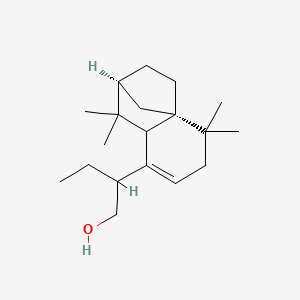
5-(1-Hydroxybutan-2-yl)isolongifol-4-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-hydroxybutan-2-yl)isolongifol-4-ene is an isolongifolane sesquiterpenoid.
Wissenschaftliche Forschungsanwendungen
Chemical Compound Research
- A study by Zhang et al. (2009) discusses the isolation and structural determination of various compounds, including 3-hydroxybutan-2-yl 2-hydroxy-3-phenylpropanoate, from the fungus Nigrospora sphaerica. The structural determination was based on chemical and spectroscopic methods, contributing to the field of natural product chemistry and potential bioactive compounds (Zhang et al., 2009).
Chemical Decomposition and Isomerization
- Awan et al. (2010) explored the decomposition and isomerization reactions of the 5-methylhex-1-yl radical, which shares a structural resemblance with the compound of interest. The study provides insights into the kinetics and reaction mechanisms of such radicals, potentially relevant for understanding similar compounds (Awan et al., 2010).
Synthesis and Biological Activity
- Benedetti et al. (2002) described a stereoselective synthesis route for hydroxyethylene dipeptide isosteres based on the 1,4-diamino-2-hydroxybutane structure, demonstrating methods for synthesizing complex molecules that could be structurally related or offer synthetic pathways pertinent to the compound (Benedetti et al., 2002).
Eigenschaften
Produktname |
5-(1-Hydroxybutan-2-yl)isolongifol-4-ene |
|---|---|
Molekularformel |
C19H32O |
Molekulargewicht |
276.5 g/mol |
IUPAC-Name |
2-[(1S,8S)-2,2,7,7-tetramethyl-5-tricyclo[6.2.1.01,6]undec-4-enyl]butan-1-ol |
InChI |
InChI=1S/C19H32O/c1-6-13(12-20)15-8-9-17(2,3)19-10-7-14(11-19)18(4,5)16(15)19/h8,13-14,16,20H,6-7,9-12H2,1-5H3/t13?,14-,16?,19-/m0/s1 |
InChI-Schlüssel |
DJQHGOGCJXFILM-UOQGFUMSSA-N |
Isomerische SMILES |
CCC(CO)C1=CCC([C@]23C1C([C@H](C2)CC3)(C)C)(C)C |
Kanonische SMILES |
CCC(CO)C1=CCC(C23C1C(C(C2)CC3)(C)C)(C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




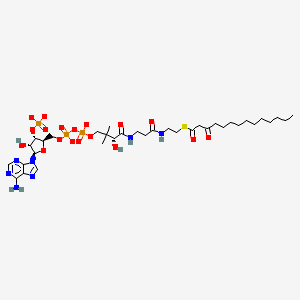

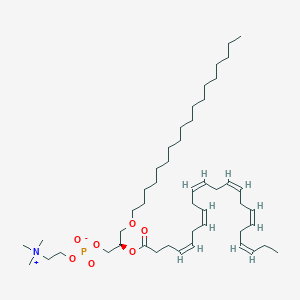
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2,5-dimethyl-3-pyrazolecarboxamide](/img/structure/B1263937.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2-(3,5-dimethyl-1-pyrazolyl)acetamide](/img/structure/B1263939.png)
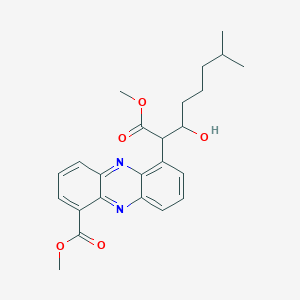
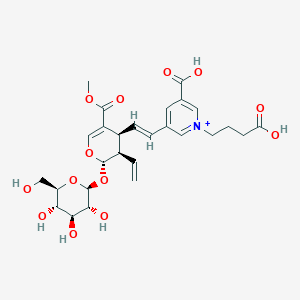

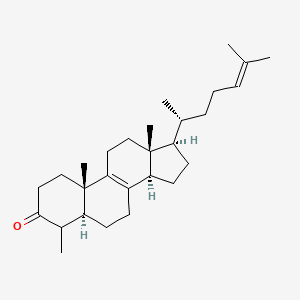
![18-(3-Methoxyphenyl)-15-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine](/img/structure/B1263946.png)
